molecular formula C6H4ClFN2O3 B1168024 preproatrial natriuretic factor (26-55) CAS No. 107814-70-0

preproatrial natriuretic factor (26-55)

货号: B1168024
CAS 编号: 107814-70-0
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Preproatrial natriuretic factor (26-55), also known as Preproatrial natriuretic factor (26-55), is a useful research compound. Its molecular formula is C6H4ClFN2O3. The purity is usually 95%.
BenchChem offers high-quality preproatrial natriuretic factor (26-55) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about preproatrial natriuretic factor (26-55) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Physiological Effects

1. Vasodilation and Cyclic GMP Activation
Prepro-atrial natriuretic factor (26-55) exhibits potent vasodilatory properties comparable to those of atrial natriuretic factor. It activates particulate guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates vascular smooth muscle relaxation. Research indicates that at concentrations of 1 μM, it can enhance cGMP levels significantly in kidney tissues, suggesting a crucial role in regulating blood pressure and fluid balance .

2. Renal Function and Natriuresis
The compound promotes natriuresis by inhibiting sodium reabsorption in the kidneys. It achieves this by modulating the activity of renal transporters and hormones such as renin and aldosterone. Studies have shown that prepro-atrial natriuretic factor (26-55) can effectively increase sodium and water excretion, thereby alleviating conditions like heart failure where fluid overload is prevalent .

Therapeutic Applications

1. Heart Failure Management
Prepro-atrial natriuretic factor (26-55) has been investigated for its therapeutic benefits in managing heart failure. Its ability to reduce cardiac preload and afterload through vasodilation makes it a candidate for treating congestive heart failure. Clinical studies have demonstrated that increasing levels of natriuretic peptides can lead to improved hemodynamics, reduced filling pressures, and enhanced cardiac output in patients with heart failure .

2. Biomarker for Heart Disease
This peptide serves as a valuable biomarker for diagnosing and monitoring heart failure. Elevated levels of prepro-atrial natriuretic factor (26-55) correlate with disease severity, aiding clinicians in assessing patient status and guiding treatment decisions . Its sensitivity and specificity in ruling out congestive heart failure have been validated through extensive clinical trials .

Case Studies

1. Clinical Trials on Heart Failure
In a study involving patients with chronic heart failure, administration of prepro-atrial natriuretic factor (26-55) resulted in significant improvements in symptoms and quality of life metrics compared to placebo groups. Patients exhibited decreased levels of circulating noradrenaline and aldosterone, indicating an effective modulation of neurohormonal activation associated with heart failure .

2. Renal Studies
Another notable case involved patients with chronic renal failure where elevated levels of prepro-atrial natriuretic factor (26-55) were observed. The findings suggested that this peptide plays a compensatory role in managing fluid overload due to impaired renal function, further supporting its therapeutic potential in managing fluid balance in such patients .

Summary Table: Key Applications of Prepro-Atrial Natriuretic Factor (26-55)

Application AreaDescriptionEvidence Source
Vasodilation Activates guanylate cyclase, increasing cGMP levels leading to vasodilation ,
Natriuresis Promotes sodium excretion by inhibiting renal transport mechanisms ,
Heart Failure Treatment Reduces preload/afterload; improves cardiac output , ,
Diagnostic Biomarker Correlates with heart failure severity; aids diagnosis ,

属性

CAS 编号

107814-70-0

分子式

C6H4ClFN2O3

分子量

0

同义词

preproatrial natriuretic factor (26-55)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。